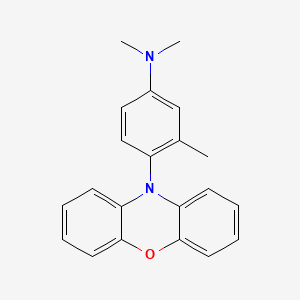
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline is an organic compound with the molecular formula C21H20N2O and a molecular weight of 316.39 g/mol . This compound is part of the phenoxazine family, which is known for its diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline typically involves the reaction of phenoxazine derivatives with aniline derivatives under specific conditions. One common method includes the use of triphenylamine and phenoxazine as donors and benzo[c][1,2,5]thiadiazole as an acceptor to construct a hot exciton skeleton . The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through column chromatography and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine-10-oxide, while reduction could produce phenoxazine-10-amine derivatives.
Applications De Recherche Scientifique
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. In material science, its electroluminescent properties are due to the precise regulation of excited states, which is achieved through the large twisted conformation of the phenoxazine moiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Used in OLEDs for its thermally activated delayed fluorescence properties.
N-(4-hydroxy-phenyl)-1-nitro-10H-phenoxazine 3-sulphonamide: Known for its antidiabetic activity.
Uniqueness
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline is unique due to its specific structural modifications that enhance its electroluminescent properties and its wide range of applications in both biological and material sciences .
Propriétés
Formule moléculaire |
C21H20N2O |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N,N,3-trimethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C21H20N2O/c1-15-14-16(22(2)3)12-13-17(15)23-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)23/h4-14H,1-3H3 |
Clé InChI |
VKDJORIZQUZXIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
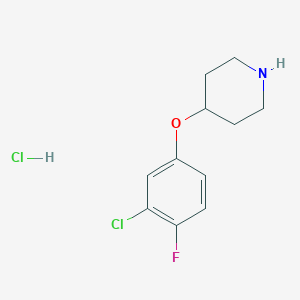
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
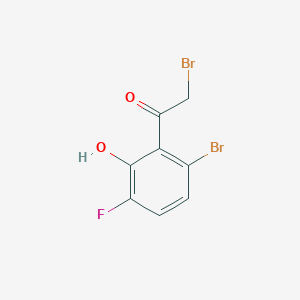
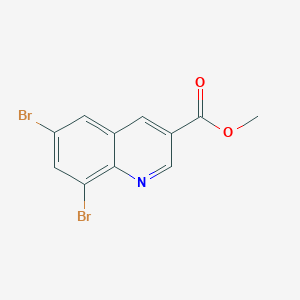
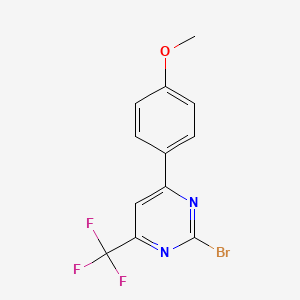

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
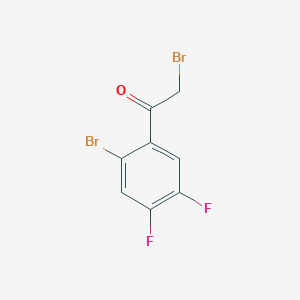
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)


